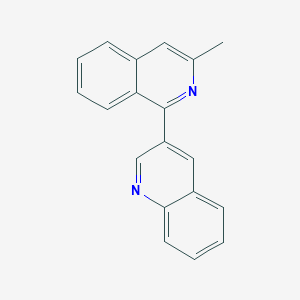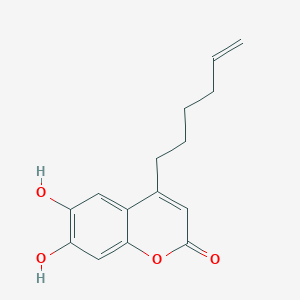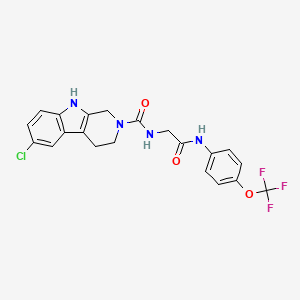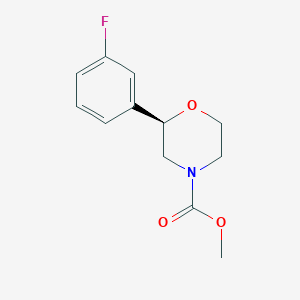
L-Alanyl-L-alanyl-L-alanylglycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-alanyl-L-alanylglycylglycine is a peptide composed of three alanine residues followed by two glycine residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-alanyl-L-alanylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidizing specific amino acid residues, such as methionine or cysteine, if present.
Substitution: Introducing different functional groups into the peptide chain.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide or performic acid.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for introducing new functional groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids, while oxidation may result in modified amino acids with altered functional groups.
Applications De Recherche Scientifique
L-Alanyl-L-alanyl-L-alanylglycylglycine has several applications in scientific research:
Biochemistry: Studying peptide structure and function.
Pharmaceuticals: Developing peptide-based drugs or drug delivery systems.
Material Science: Creating peptide-based materials with specific properties.
Mécanisme D'action
The mechanism of action of L-Alanyl-L-alanyl-L-alanylglycylglycine depends on its specific application. In a biological context, peptides can interact with receptors or enzymes, influencing various biochemical pathways. The specific molecular targets and pathways involved would depend on the peptide’s structure and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-alanyl-L-alanine: A tripeptide with similar structural properties.
Glycylglycylglycine: A tripeptide composed entirely of glycine residues.
L-Alanylglycylglycine: A tripeptide with a similar sequence but fewer alanine residues.
Uniqueness
L-Alanyl-L-alanyl-L-alanylglycylglycine is unique due to its specific sequence of three alanine residues followed by two glycine residues. This sequence can confer specific structural and functional properties that differ from other peptides with different sequences.
Propriétés
Numéro CAS |
918309-88-3 |
|---|---|
Formule moléculaire |
C13H23N5O6 |
Poids moléculaire |
345.35 g/mol |
Nom IUPAC |
2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H23N5O6/c1-6(14)11(22)17-8(3)13(24)18-7(2)12(23)16-4-9(19)15-5-10(20)21/h6-8H,4-5,14H2,1-3H3,(H,15,19)(H,16,23)(H,17,22)(H,18,24)(H,20,21)/t6-,7-,8-/m0/s1 |
Clé InChI |
FGZVMHYQRQZOBC-FXQIFTODSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)O)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
![2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12626429.png)



![4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12626451.png)
![2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine](/img/structure/B12626458.png)


![4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B12626487.png)


